molecular formula C11H15FO B7877604 2-(3-Fluoro-6-methylphenyl)-2-butanol

2-(3-Fluoro-6-methylphenyl)-2-butanol

Cat. No.: B7877604
M. Wt: 182.23 g/mol
InChI Key: XFPQNZZPWCZQSC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methylphenyl)-2-butanol: is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methylphenyl)-2-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-6-methylbenzaldehyde and 2-butanone.

    Grignard Reaction: The 3-fluoro-6-methylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the Grignard reaction and subsequent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-Fluoro-6-methylphenyl)-2-butanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluoro-6-methylphenyl)-2-butanone.

    Reduction: Formation of various butanol derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Fluoro-6-methylphenyl)-2-butanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated phenyl ring can enhance binding affinity and selectivity in biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-6-methylphenyl)-2-butanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and binding affinity. Pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-6-methylphenyl)-2-pentanol: Similar structure with an additional carbon in the alkyl chain.

    2-(3-Fluoro-6-methylphenyl)-2-propanol: Similar structure with a shorter alkyl chain.

    2-(3-Chloro-6-methylphenyl)-2-butanol: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

2-(3-Fluoro-6-methylphenyl)-2-butanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. The methyl group on the phenyl ring also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-11(3,13)10-7-9(12)6-5-8(10)2/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPQNZZPWCZQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(C=CC(=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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